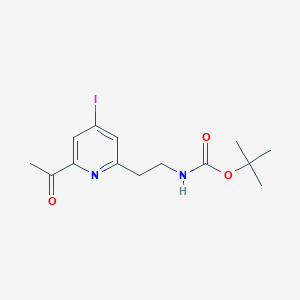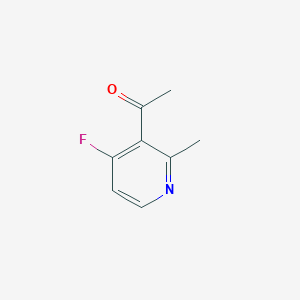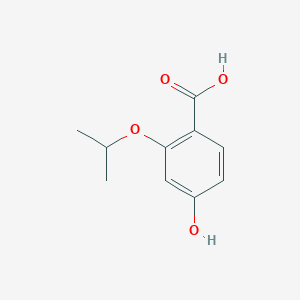
4-Hydroxy-2-isopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(propan-2-yloxy)benzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acid derivatives These compounds are characterized by a benzene ring bearing both a carboxyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(propan-2-yloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-2-(propan-2-yloxy)benzoic acid may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
4-Hydroxy-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
科学的研究の応用
4-Hydroxy-2-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-hydroxy-2-(propan-2-yloxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as amine oxidase, and can modulate oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.
類似化合物との比較
4-Hydroxy-2-(propan-2-yloxy)benzoic acid can be compared with other hydroxybenzoic acid derivatives, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
2-Hydroxybenzoic acid (Salicylic acid): Widely used in pharmaceuticals, particularly in acne treatment.
3-Hydroxybenzoic acid: Studied for its potential antioxidant properties.
The uniqueness of 4-hydroxy-2-(propan-2-yloxy)benzoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
4-hydroxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13) |
InChIキー |
ANTZQRKWIGQOBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


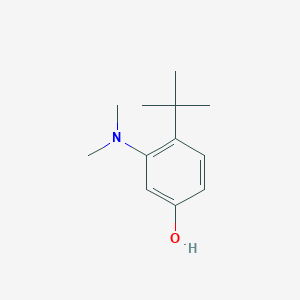




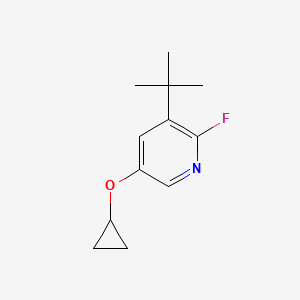
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)

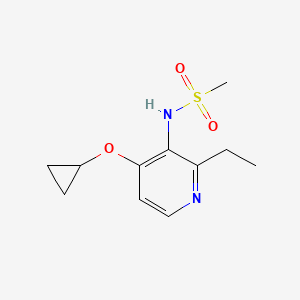


![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
